Adenosine 3',5'-diphosphate (disodium)
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Overview
Description
Adenosine 3’,5’-diphosphate (disodium) is an adenine nucleotide containing a phosphate group at the 3’ and 5’ positions of the pentose sugar ribose. It is a product of 3’-phosphoadenosine 5’-phosphosulfonate, a cofactor of sulfotransferases . This compound is found in almost all organisms and is obtained as a by-product of sulfur and lipid metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Adenosine 3’,5’-diphosphate (disodium) can be synthesized through chemical synthesis. The process involves the phosphorylation of adenosine at the 3’ and 5’ positions using phosphorylating agents .
Industrial Production Methods: Industrial production of adenosine 3’,5’-diphosphate (disodium) typically involves enzymatic synthesis. This method utilizes enzymes to catalyze the breakdown of NAD+ or related precursors, yielding the compound as a product .
Chemical Reactions Analysis
Types of Reactions: Adenosine 3’,5’-diphosphate (disodium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound.
Reduction: This reaction involves the gain of electrons by the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adenosine monophosphate, while reduction may yield adenosine .
Scientific Research Applications
Adenosine 3’,5’-diphosphate (disodium) has a wide range of scientific research applications, including:
Chemistry: Used to study the kinetics and mechanisms of hydroxysteroid sulfotransferases.
Biology: Acts as a secondary messenger during abscisic acid signaling and stimulates stomatal closure.
Medicine: Potential physiological modulator of poly (ADP-ribose) polymerase 1 activity.
Industry: Used in enzyme activity assays and as a standard for the quantification of phosphoadenosines.
Mechanism of Action
Adenosine 3’,5’-diphosphate (disodium) exerts its effects by blocking exoribonucleases activity in the nucleus and cytosol. It stimulates stomatal closure and serves as a secondary messenger during abscisic acid signaling . Additionally, it is capable of blocking RNA catabolism, making it a potential physiological modulator of poly (ADP-ribose) polymerase 1 activity .
Comparison with Similar Compounds
- Adenosine 2’,5’-diphosphate (sodium salt)
- Adenosine 5’-diphosphate (disodium salt)
- Adenosine 3’-phosphate 5’-phosphosulfate (lithium salt hydrate)
- Adenosine 5’-triphosphate (disodium salt hydrate)
- Adenosine 5’-monophosphate (disodium salt)
Uniqueness: Adenosine 3’,5’-diphosphate (disodium) is unique due to its specific phosphorylation at the 3’ and 5’ positions, which allows it to act as a product inhibitor of hydroxysteroid sulfotransferases. This specific structure enables it to block exoribonucleases activity and serve as a secondary messenger during abscisic acid signaling .
Properties
Molecular Formula |
C10H13N5Na2O10P2 |
---|---|
Molecular Weight |
471.17 g/mol |
IUPAC Name |
disodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C10H15N5O10P2.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(25-27(20,21)22)4(24-10)1-23-26(17,18)19;;/h2-4,6-7,10,16H,1H2,(H2,11,12,13)(H2,17,18,19)(H2,20,21,22);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 |
InChI Key |
PQHHAKIJTDLQLS-IDIVVRGQSA-L |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)[O-])OP(=O)(O)[O-])O)N.[Na+].[Na+] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)[O-])OP(=O)(O)[O-])O)N.[Na+].[Na+] |
Origin of Product |
United States |
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